molecular formula C17H20N2O4 B3039056 2-[(3aR)-1-acetyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl acetate CAS No. 956253-20-6

2-[(3aR)-1-acetyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl acetate

Cat. No. B3039056
CAS RN: 956253-20-6
M. Wt: 316.35 g/mol
InChI Key: MMQGAWZREWARCC-QWFMPGPPSA-N
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Description

The compound “2-[(3aR)-1-acetyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl acetate” has a molecular formula of C17H20N2O4 and a molecular weight of 316.35 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C20H21N3O5/c1-11-8-14 (22-28-11)18 (26)27-16-7-5-4-6-13 (16)15-9-20 (3)10-17 (25)21-19 (20)23 (15)12 (2)24/h4-8,15,19H,9-10H2,1-3H3, (H,21,25)/t15?,19?,20-/m1/s1 .


Physical And Chemical Properties Analysis

This compound is a solid . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Pyrrole and Indole Alkaloids in Natural Products Research

Pyrrole alkaloids, such as those isolated from endophytic fungi like Fusarium incarnatum, demonstrate the diversity and potential biological activity of pyrrole derivatives. These compounds, isolated from the mangrove plant Aegiceras corniculatum, highlight the role of pyrrole structures in natural product chemistry and their potential for pharmaceutical applications (Li et al., 2008).

Pyrrole Derivatives in Heterocyclic Chemistry

Research on pyrrole derivatives often focuses on their synthesis and structural properties. For example, studies on pyrrolopyrrole molecules have explored their conformations and hydrogen-bonded structures, contributing to the understanding of their chemical behavior and potential as building blocks in molecular design (Quiroga et al., 2013).

Pyrrolidine Compounds in Drug Development

Pyrrolidine-based compounds have been investigated for various pharmacological properties. Some novel pyrrolidine derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities, indicating the versatility of pyrrolidine structures in medicinal chemistry (Kocyigit et al., 2019).

Applications in Organic Synthesis

Pyrrole and pyrrolidine compounds are also valuable in organic synthesis. For instance, cyclocondensation reactions involving acylketene S,N-acetals with maleic anhydride have led to the synthesis of various heterocyclic compounds, including pyrano[3,4-c]pyrroles, demonstrating the utility of pyrrole derivatives in constructing complex molecular architectures (Gupta et al., 1988).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and carries the signal word “Warning”. It has hazard statements H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

[2-[(3aR)-1-acetyl-3a-methyl-5-oxo-3,4,6,6a-tetrahydro-2H-pyrrolo[2,3-b]pyrrol-2-yl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-10(20)19-13(8-17(3)9-15(22)18-16(17)19)12-6-4-5-7-14(12)23-11(2)21/h4-7,13,16H,8-9H2,1-3H3,(H,18,22)/t13?,16?,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQGAWZREWARCC-QWFMPGPPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC2(C1NC(=O)C2)C)C3=CC=CC=C3OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1C(C[C@]2(C1NC(=O)C2)C)C3=CC=CC=C3OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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